Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide
Brand Name:
Vulcanchem
CAS No.:
109495-32-1
VCID:
VC20787123
InChI:
InChI=1S/C14H34N4.2HI/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2
SMILES:
C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-]
Molecular Formula:
C14H34I2N4
Molecular Weight:
512.26 g/mol
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide
CAS No.: 109495-32-1
Cat. No.: VC20787123
Molecular Formula: C14H34I2N4
Molecular Weight: 512.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109495-32-1 |
|---|---|
| Molecular Formula | C14H34I2N4 |
| Molecular Weight | 512.26 g/mol |
| IUPAC Name | trimethyl-[2-[4-[2-(trimethylazaniumyl)ethyl]piperazin-1-yl]ethyl]azanium;diiodide |
| Standard InChI | InChI=1S/C14H34N4.2HI/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | UBBYHCRTUYAYSA-UHFFFAOYSA-L |
| SMILES | C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-] |
| Canonical SMILES | C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator